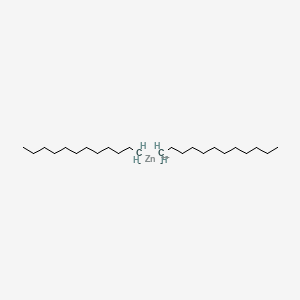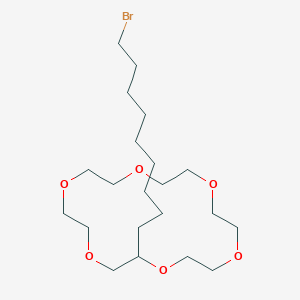
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It consists of a bromononyl group attached to a hexaoxacyclooctadecane ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 9-bromononanol with hexaoxacyclooctadecane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 9-bromononanol is replaced by the hexaoxacyclooctadecane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or bromine-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of non-brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces bromine-containing oxides.
Wissenschaftliche Forschungsanwendungen
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of biological systems, particularly in the modification of biomolecules for imaging and therapeutic purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets and pathways. The bromononyl group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that alter their function. The hexaoxacyclooctadecane ring provides a stable and flexible scaffold that can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Bromo-1-nonanol: A simpler compound with a similar bromononyl group but lacking the hexaoxacyclooctadecane ring.
(9-Bromononyl)triphenylphosphonium bromide: Contains a bromononyl group attached to a triphenylphosphonium moiety, used in mitochondrial targeting.
{2-[(9-bromononyl)oxy]ethoxy}benzene: Features a bromononyl group linked to an ethoxybenzene structure.
Uniqueness
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its combination of a bromononyl group with a hexaoxacyclooctadecane ring. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
104636-92-2 |
|---|---|
Molekularformel |
C21H41BrO6 |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-(9-bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C21H41BrO6/c22-9-7-5-3-1-2-4-6-8-21-20-27-17-16-25-13-12-23-10-11-24-14-15-26-18-19-28-21/h21H,1-20H2 |
InChI-Schlüssel |
QRUYOQFDXHXZGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC(COCCOCCO1)CCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


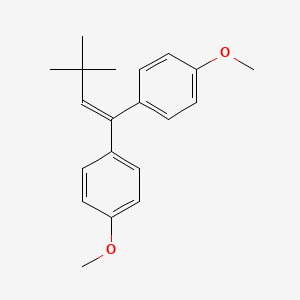
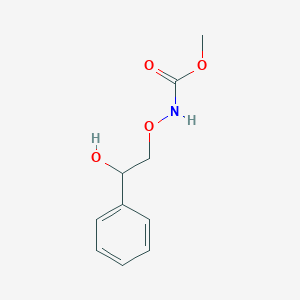
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
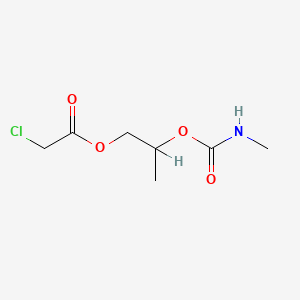
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)

![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)

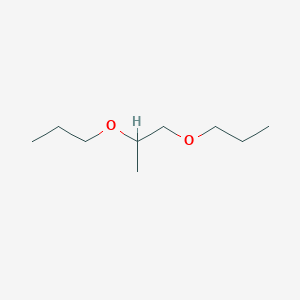
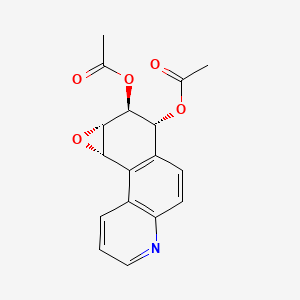
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
